molecular formula C9H8O4 B1361844 3-(Carboxymethyl)benzoic acid CAS No. 2084-13-1

3-(Carboxymethyl)benzoic acid

Cat. No.: B1361844
CAS No.: 2084-13-1
M. Wt: 180.16 g/mol
InChI Key: QNUWEXSGZVBMDV-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)benzoic acid is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of benzoic acid, where a carboxymethyl group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including organic synthesis and material science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, often leading to the formation of more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group, resulting in the formation of 3-(hydroxymethyl)benzoic acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the carboxymethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various electrophiles in the presence of a catalyst such as aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of more complex carboxylic acids.

    Reduction: Formation of 3-(hydroxymethyl)benzoic acid.

    Substitution: Formation of substituted benzoic acids.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)benzoic acid involves its interaction with specific enzymes. For example, prenylated-flavin mononucleotide-dependent decarboxylases facilitate the decarboxylation of unsaturated carboxylic acids through a novel mechanism involving 1,3-dipolar cyclo-addition chemistry . This interaction is crucial for its role in various biochemical processes.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, differing by the absence of the carboxymethyl group.

    3-(Hydroxymethyl)benzoic Acid: A reduction product of 3-(Carboxymethyl)benzoic acid.

    4-(Carboxymethyl)benzoic Acid: An isomer with the carboxymethyl group at the fourth position.

Uniqueness:

Properties

IUPAC Name

3-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUWEXSGZVBMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296224
Record name 3-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2084-13-1
Record name 2084-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(carboxymethyl)benzoic acid contribute to the formation of coordination polymers, and what structural features are observed in the resulting network?

A1: this compound (referred to as "L" in the paper) acts as a bridging ligand in the formation of the coordination polymer [ZnL(bbi)0.5(H2O)]n, where "bbi" represents 1,4-bisimidazoleylbutane []. The carboxylate groups of the this compound molecule coordinate to zinc ions, forming a crucial link in the one-dimensional ladder-shaped chains that characterize this particular coordination polymer []. These chains further interact through intramolecular forces to create a two-dimensional supramolecular network [].

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